

# In Vitro Kinase Selectivity Profile of Tyk2-IN-18: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | Tyk2-IN-18 |           |  |  |  |
| Cat. No.:            | B12362065  | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro kinase selectivity profile of **Tyk2-IN-18**, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). This document summarizes key quantitative data, outlines detailed experimental protocols for kinase activity assessment, and visualizes the relevant signaling pathways and experimental workflows.

# **Introduction to Tyk2-IN-18**

**Tyk2-IN-18** is a small molecule inhibitor that targets the Janus Homology 2 (JH2) pseudokinase domain of Tyk2. This allosteric inhibition mechanism confers high selectivity for Tyk2 over other members of the Janus kinase (JAK) family, namely JAK1, JAK2, and JAK3. The high sequence homology within the ATP-binding catalytic domains (JH1) of JAK family members has made the development of selective JH1 inhibitors challenging. By targeting the more distinct JH2 domain, **Tyk2-IN-18** and similar allosteric inhibitors achieve a more favorable selectivity profile, which is critical for minimizing off-target effects and associated toxicities.

Tyk2 is a key mediator of cytokine signaling for interleukins (IL)-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases. Selective inhibition of Tyk2 is therefore a promising therapeutic strategy for these conditions.

# **Quantitative Kinase Inhibition Data**



While a comprehensive kinase panel screen for **Tyk2-IN-18** is not publicly available, the following tables present representative data for highly selective Tyk2 JH2 domain inhibitors, demonstrating the typical selectivity profile of this class of compounds.

Table 1: Biochemical Potency and Selectivity against JAK Family Kinases

| Compound/Tar<br>get       | IC50 (nM) | Fold<br>Selectivity vs.<br>JAK1 | Fold<br>Selectivity vs.<br>JAK2 | Fold<br>Selectivity vs.<br>JAK3 |
|---------------------------|-----------|---------------------------------|---------------------------------|---------------------------------|
| Tyk2-IN-18<br>(Tyk2)      | <10[1]    | >1000                           | >1000                           | >1000                           |
| Deucravacitinib<br>(Tyk2) | 1.0       | >1000                           | >2000                           | >1000                           |
| JAK1<br>(Deucravacitinib) | >1000     | -                               |                                 |                                 |
| JAK2<br>(Deucravacitinib) | >2000     | -                               | _                               |                                 |
| JAK3<br>(Deucravacitinib) | >1000     | -                               |                                 |                                 |

Note: Data for Deucravacitinib, another selective TYK2 JH2 inhibitor, is provided for comparative purposes to illustrate the high selectivity achievable with this mechanism of action. Fold selectivity is calculated as IC50 (JAK isoform) / IC50 (Tyk2).

Table 2: Cellular IC50 Values for Inhibition of Cytokine-Induced STAT Phosphorylation



| Pathway (Cytokine)             | Downstream STAT | Primary Kinases<br>Involved | Representative<br>TYK2 JH2 Inhibitor<br>IC50 (nM) |
|--------------------------------|-----------------|-----------------------------|---------------------------------------------------|
| IL-12 Signaling                | pSTAT4          | TYK2 / JAK2                 | 64                                                |
| IL-23 Signaling                | pSTAT3          | TYK2 / JAK2                 | -                                                 |
| Type I IFN (IFNα)<br>Signaling | pSTAT1/pSTAT2   | TYK2 / JAK1                 | -                                                 |
| IL-6 Signaling                 | pSTAT3          | JAK1 / JAK2 / TYK2          | >10,000                                           |
| IL-15 Signaling                | pSTAT5          | JAK1 / JAK3                 | 135                                               |

Note: This table illustrates the functional selectivity of TYK2 JH2 inhibitors in cellular contexts. The IC50 values represent the concentration required to inhibit the phosphorylation of the specified STAT protein by 50% upon stimulation with the respective cytokine.

# Signaling Pathway and Experimental Workflow Diagrams

# **TYK2-Mediated JAK-STAT Signaling Pathway**

The following diagram illustrates the central role of Tyk2 in mediating signals from key cytokine receptors, leading to the activation of STAT proteins and subsequent gene transcription.





Click to download full resolution via product page

Caption: TYK2 in JAK-STAT signaling and its inhibition.

# **In Vitro Kinase Assay Workflow**

This diagram outlines the general workflow for an in vitro kinase assay to determine the IC50 value of an inhibitor.





Click to download full resolution via product page

Caption: Workflow for in vitro kinase IC50 determination.



# Experimental Protocols Z'-LYTE™ Kinase Assay for Biochemical IC50 Determination

This protocol is adapted from a method used for measuring JAK kinase activity and is suitable for determining the IC50 of **Tyk2-IN-18**.[1]

#### Materials:

- Z'-LYTE™ Kinase Assay Kit (ThermoFisher Scientific)
- · Recombinant human Tyk2 enzyme
- Z'-LYTE™ Tyr6 Peptide (or other suitable substrate)
- ATP
- Tyk2-IN-18
- 384-well assay plates
- Microplate reader

#### Procedure:

- Inhibitor Preparation: Prepare a serial dilution of Tyk2-IN-18 in 100% DMSO. Further dilute in the kinase reaction buffer to achieve the final desired concentrations with a final DMSO concentration of 1%.
- Kinase Reaction Mixture: In a 384-well plate, add the serially diluted Tyk2-IN-18.
- Prepare a kinase reaction mixture containing the Tyk2 enzyme, Z'-LYTE™ Tyr6 Peptide substrate, and ATP in the kinase reaction buffer. The final ATP concentration should be at or near the Km for Tyk2.
- Add the kinase reaction mixture to the wells containing the inhibitor. The total reaction volume is typically 10  $\mu$ L.



- Incubation: Incubate the plate at room temperature for 1 hour.
- Development: Add 5 μL of the Development Solution to each well.
- Second Incubation: Incubate the plate at room temperature for 1 hour.
- Detection: Read the plate on a fluorescence microplate reader with excitation at 400 nm and emission at 445 nm and 520 nm.
- Data Analysis: Calculate the emission ratio (445 nm / 520 nm). The percent inhibition is
  calculated relative to DMSO controls. Plot the percent inhibition against the logarithm of the
  inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine
  the IC50 value.

# Caliper Microfluidic Assay for JAK Family Selectivity

This method can be used to assess the selectivity of **Tyk2-IN-18** against other JAK family members.[2]

#### Materials:

- Recombinant human JAK1, JAK2, JAK3, and Tyk2 kinase domains
- Fluorescently labeled synthetic peptide substrate
- ATP (typically at 1 mM)
- Tyk2-IN-18
- Stop buffer containing EDTA
- Caliper LabChip® system

#### Procedure:

- Compound Preparation: Prepare an 11-point half-log dilution series of Tyk2-IN-18 in DMSO.
- Assay Reaction: For each JAK isoform, prepare a reaction mixture containing the respective enzyme, 1 μM of the fluorescently labeled peptide substrate, and 1 mM ATP. Enzyme



concentrations and incubation times should be optimized to achieve 20-30% peptide phosphorylation.

- Add the diluted inhibitor to the reaction mixture. The final DMSO concentration should be consistent across all wells (e.g., 1.7%).
- Incubation: Incubate the reaction at room temperature for the optimized time.
- Termination: Stop the reaction by adding a stop buffer containing EDTA.
- Detection: Analyze the reaction products using a Caliper LabChip® system, which separates the phosphorylated and unphosphorylated peptides and quantifies each.
- Data Analysis: Determine the percent inhibition for each concentration of the inhibitor. Plot
  the percent inhibition against the inhibitor concentration and calculate the IC50 value using
  non-linear regression analysis.

## **Cellular Assay for Inhibition of STAT Phosphorylation**

This protocol assesses the functional activity of **Tyk2-IN-18** in a cellular context by measuring the inhibition of cytokine-induced STAT phosphorylation.[2]

#### Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells)
- Cytokines (e.g., IL-12, IFN-α)
- Tyk2-IN-18
- Phosphate-buffered saline (PBS)
- RPMI 1640 medium
- Lyse/Fix buffer
- Permeabilization buffer



- Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., antipSTAT4)
- Flow cytometer

#### Procedure:

- Cell Preparation: Isolate PBMCs or culture the desired cell line. Resuspend the cells in serum-free RPMI 1640 medium.
- Inhibitor Treatment: Aliquot the cells into a 96-well plate. Add various concentrations of Tyk2-IN-18 and incubate at 37°C for 1 hour.
- Cytokine Stimulation: Add the appropriate cytokine (e.g., 5 ng/mL IL-12) to stimulate the cells and incubate for 15 minutes at 37°C.
- Fixation and Lysis: Terminate the stimulation by adding warm Lyse/Fix buffer and incubate for 20 minutes at 37°C.
- Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in permeabilization buffer. Incubate as required.
- Staining: Add the fluorochrome-conjugated anti-phospho-STAT antibody and incubate in the dark.
- Flow Cytometry: Wash the cells and resuspend them in PBS. Analyze the samples on a flow cytometer to measure the levels of phosphorylated STAT.
- Data Analysis: Determine the percentage of cells positive for the phosphorylated STAT or the mean fluorescence intensity. Calculate the percent inhibition at each inhibitor concentration relative to the cytokine-stimulated control. Plot the data and determine the IC50 value.

## Conclusion

**Tyk2-IN-18** is a potent and highly selective allosteric inhibitor of Tyk2. The data presented for similar compounds, along with the detailed experimental protocols, provide a comprehensive framework for researchers to evaluate its in vitro kinase selectivity profile. The high selectivity for Tyk2 over other JAK family members, a hallmark of JH2 domain inhibitors, suggests a



reduced potential for off-target effects, making **Tyk2-IN-18** and related compounds promising candidates for the treatment of autoimmune and inflammatory diseases. The provided methodologies offer robust approaches for confirming the potency and selectivity of such inhibitors in both biochemical and cellular assays.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Kinase Selectivity Profile of Tyk2-IN-18: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12362065#in-vitro-kinase-selectivity-profile-of-tyk2-in-18]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com